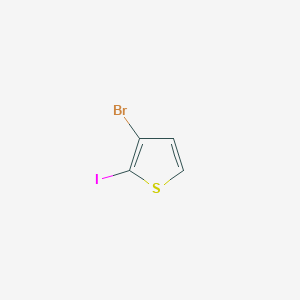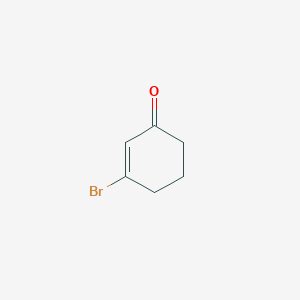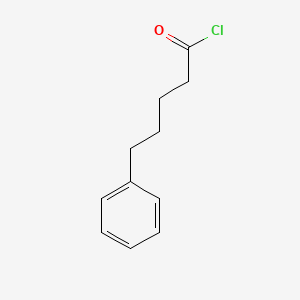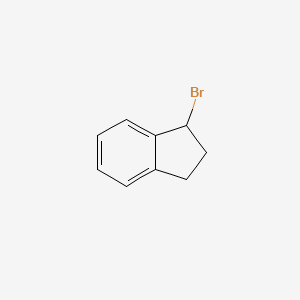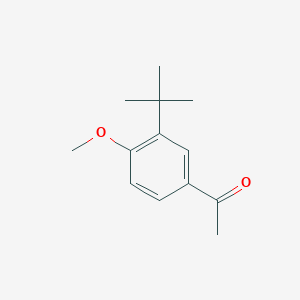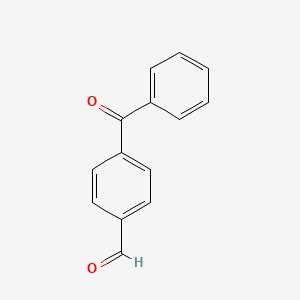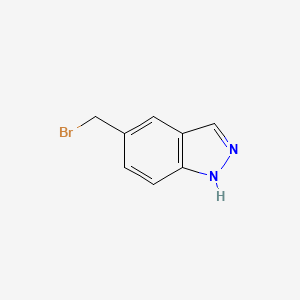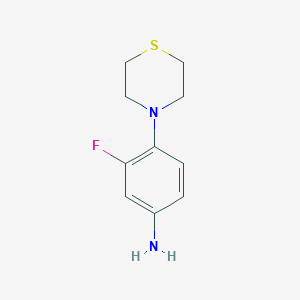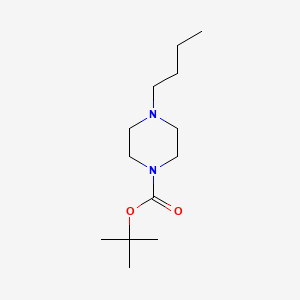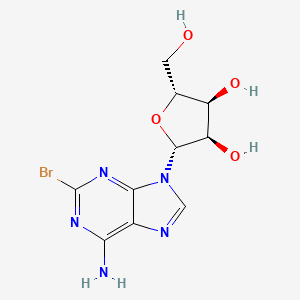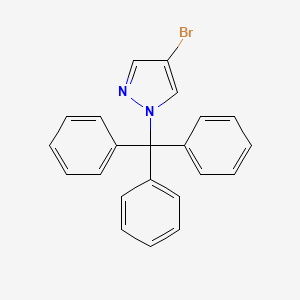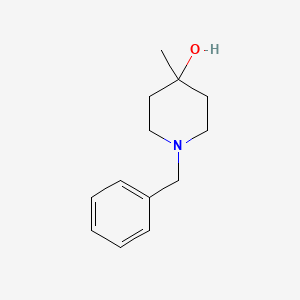
1-Benzyl-4-methylpiperidin-4-ol
概述
描述
1-Benzyl-4-methylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
Piperidine derivatives, to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of 1-Benzyl-4-methylpiperidin-4-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels
生化分析
Biochemical Properties
1-Benzyl-4-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a CCR5 antagonist, which is crucial in the process of HIV-1 entry into cells . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, anchoring the ligand to the receptor . Additionally, this compound has been evaluated for its potential in treating HIV due to its CCR5 antagonistic activities .
Cellular Effects
This compound influences various cellular processes and cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s antagonistic activity on the CCR5 receptor can inhibit HIV-1 entry into cells, thereby preventing infection . This interaction can lead to changes in cell signaling pathways and gene expression related to immune response and viral replication . Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary mechanism of action is its antagonistic activity on the CCR5 receptor . By binding to the receptor, this compound inhibits the interaction between the receptor and HIV-1, preventing the virus from entering the cell . This binding interaction involves a strong salt-bridge interaction with a basic nitrogen atom in the compound . Additionally, the compound may influence gene expression by modulating signaling pathways related to immune response and viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure . In vitro and in vivo studies have demonstrated that the compound can maintain its antagonistic activity on the CCR5 receptor over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on CCR5 antagonistic activity . At lower doses, this compound effectively inhibits HIV-1 entry into cells without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . Additionally, this compound’s localization and accumulation within specific tissues can impact its overall efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane where it can interact with the CCR5 receptor . The compound’s localization can influence its ability to modulate cellular processes and exert its biochemical effects .
准备方法
1-Benzyl-4-methylpiperidin-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of N-Benzyl-4-piperidone with methylmagnesium bromide . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s formation. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or multi-step synthesis, to achieve higher yields and purity .
化学反应分析
1-Benzyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Benzyl-4-methylpiperidin-4-ol has several scientific research applications:
属性
IUPAC Name |
1-benzyl-4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXBHRCGWKVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445706 | |
| Record name | 1-Benzyl-4-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-66-9 | |
| Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

